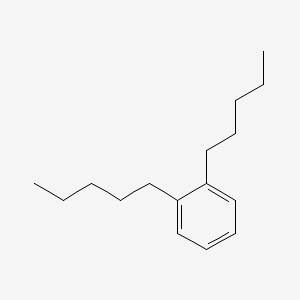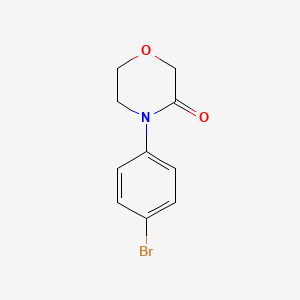
4-(4-Bromophenyl)morpholin-3-one
Übersicht
Beschreibung
“4-(4-Bromophenyl)morpholin-3-one” is a chemical compound with the CAS Number: 634905-12-7 . It has a molecular weight of 256.1 and its molecular formula is C10H10BrNO2 . It is a solid substance and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 256.1 and its molecular formula is C10H10BrNO2 .Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)morpholin-3-one has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against a number of enzymes and receptors, making it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
Target of Action
A structurally similar compound, 4-(4-aminophenyl)morpholin-3-one, has been used as a precursor in the synthesis of factor xa inhibitors . Factor Xa is a serine protease involved in the blood coagulation process .
Mode of Action
If we consider its structural similarity to 4-(4-aminophenyl)morpholin-3-one, it might interact with its target enzyme (like factor xa) and inhibit its activity
Biochemical Pathways
Based on its potential role as a factor xa inhibitor, it could be involved in the regulation of the coagulation cascade .
Result of Action
If it acts as a Factor Xa inhibitor, it could potentially prevent the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-Bromophenyl)morpholin-3-one is its potent inhibitory activity against a number of enzymes and receptors, making it a promising candidate for the development of new therapeutic agents. Additionally, this compound has been shown to exhibit good selectivity and specificity for its target enzymes and receptors. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(4-Bromophenyl)morpholin-3-one. One area of interest is in the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions. Finally, studies are needed to develop new synthesis methods for this compound that may improve its solubility and yield.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMBYXUOLCRIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



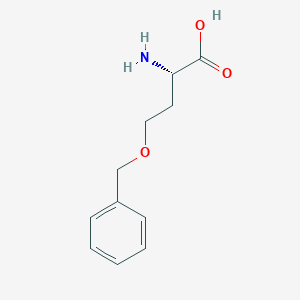
![N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3192488.png)

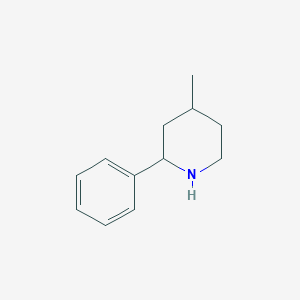
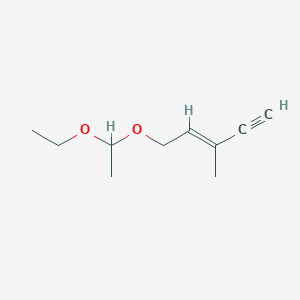
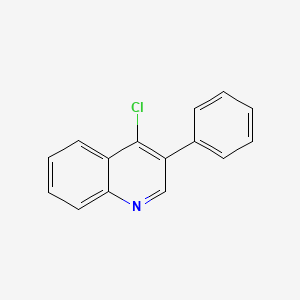

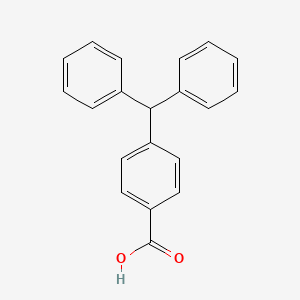


![Ethyl 3-[2-(benzoylamino)phenyl]-2-oxopropanoate](/img/structure/B3192557.png)
![Urea, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3192562.png)
